3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride
Description
3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride featuring an oxazole ring substituted with a 2-chlorophenyl group at the 3-position and a sulfonyl chloride moiety at the 5-position. Sulfonyl chlorides are highly reactive intermediates widely used in synthesizing sulfonamides, which are critical in pharmaceuticals, agrochemicals, and materials science. The 2-chlorophenyl group introduces steric and electronic effects that may modulate reactivity and stability compared to analogs with substituents in other positions or with different functional groups .
Properties
Molecular Formula |
C9H5Cl2NO3S |
|---|---|
Molecular Weight |
278.11 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO3S/c10-7-4-2-1-3-6(7)8-5-9(15-12-8)16(11,13)14/h1-5H |
InChI Key |
APVVXGGONOOLHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 2-chlorobenzoyl chloride with hydroxylamine to form 2-chlorobenzohydroxamic acid. This intermediate is then cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic aromatic substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Cyclization reactions: The oxazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and alcohols, typically under basic conditions.
Electrophilic aromatic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Cyclization reactions: Catalysts such as Lewis acids are often employed to facilitate cyclization.
Major Products
Sulfonamide derivatives: Formed through nucleophilic substitution.
Functionalized aromatic compounds: Resulting from electrophilic aromatic substitution.
Complex heterocycles: Produced via cyclization reactions.
Scientific Research Applications
3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride has several scientific research applications:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Investigated for its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.
Material science: Utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of sulfonamide derivatives. The oxazole ring can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs include:
- 3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride : Para-nitro substituent (strong electron-withdrawing group).
- 3-(3-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride : Meta-fluoro substituent (moderate electron-withdrawing effect).
- 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride : Ortho-chlorophenyl group with a 5-methyl and 4-carbonyl chloride (distinct functional group).
Substituent Effects:
- Electronic Effects :
- The nitro group (para) strongly withdraws electrons, enhancing the electrophilicity of the sulfonyl chloride, whereas the chloro (ortho) and fluoro (meta) groups exert weaker electron-withdrawing effects.
- Steric hindrance from the ortho-chloro group may reduce nucleophilic attack efficiency compared to para- or meta-substituted analogs .
- Functional Group Differences :
Physicochemical Properties
Table 1: Comparative Data for Key Compounds
- Collision Cross-Section (CCS) : The nitro-substituted analog exhibits a CCS of 154.3 Ų for [M+H]+, reflecting its larger molecular volume due to the nitro group .
- Molecular Weight : The fluoro-substituted compound has the lowest molecular weight (261.66 g/mol), while the nitro analog is the heaviest (288.97 g/mol for [M+H]+) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
